molecular formula C20H14F3NO2 B5126629 4-[4-(trifluoromethoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-[4-(trifluoromethoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No. B5126629
M. Wt: 357.3 g/mol
InChI Key: ZSWQLYCNZDNMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(trifluoromethoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a chemical compound with a molecular formula of C20H14F3NO2. It is commonly referred to as TFMBQ and is a synthetic compound that is widely used in scientific research. The compound has a unique structure and has been found to have various applications in different fields of research. In

Mechanism of Action

The mechanism of action of TFMBQ is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. TFMBQ has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular damage.
Biochemical and Physiological Effects:
TFMBQ has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. TFMBQ has also been found to induce apoptosis in cancer cells. In addition, TFMBQ has been found to have antiangiogenic activity, which means that it can prevent the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using TFMBQ in lab experiments include its unique structure and its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. TFMBQ has also been found to have anticancer activity, which makes it a promising lead compound for the development of new cancer drugs. However, the limitations of using TFMBQ in lab experiments include its complex synthesis method, which requires expertise in organic chemistry. In addition, the toxicity of TFMBQ is not fully understood, which makes it difficult to determine the appropriate dosage for lab experiments.

Future Directions

There are many future directions for the research of TFMBQ. One direction is the development of new drugs based on TFMBQ that have improved efficacy and reduced toxicity. Another direction is the investigation of the mechanism of action of TFMBQ, which will help to understand how it inhibits the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. In addition, the investigation of the biochemical and physiological effects of TFMBQ will help to determine its potential as a therapeutic agent for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of TFMBQ involves a multi-step process that requires the use of different reagents and solvents. The first step involves the conversion of 4-nitrophenol to 4-nitroanisole using sodium methoxide. The second step involves the reduction of 4-nitroanisole to 4-aminoanisole using hydrogen gas and a palladium catalyst. The third step involves the condensation of 4-aminoanisole with 4-trifluoromethoxybenzaldehyde to form the final product, TFMBQ. The synthesis method of TFMBQ is complex and requires expertise in organic chemistry.

Scientific Research Applications

TFMBQ has been found to have various applications in different fields of scientific research. It is commonly used in medicinal chemistry as a lead compound for the development of new drugs. TFMBQ has been found to have anticancer activity and has been used in the development of new cancer drugs. TFMBQ has also been used in the development of new anti-inflammatory drugs. In addition to medicinal chemistry, TFMBQ has also been used in material science as a building block for the synthesis of new materials.

properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NO2/c21-20(22,23)26-14-8-5-13(6-9-14)17-11-18(25)24-19-15-4-2-1-3-12(15)7-10-16(17)19/h1-10,17H,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWQLYCNZDNMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(trifluoromethoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

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